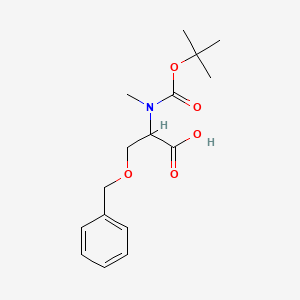

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine

説明

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine is a protected derivative of L-serine, a naturally occurring α-amino acid. This compound features three key modifications:

- O-Benzyl protection: The hydroxyl group of serine is protected as a benzyl ether, enhancing stability during synthetic processes.

- N-tert-butoxycarbonyl (Boc) protection: The amino group is shielded by the Boc group, a common strategy to prevent undesired reactions in peptide synthesis.

- N-methylation: The addition of a methyl group to the nitrogen introduces steric hindrance and alters solubility and reactivity.

This derivative is widely used in the synthesis of unnatural amino acids, peptide mimetics, and bioactive molecules, particularly in medicinal chemistry for drug discovery . Its enantiomeric purity is preserved during oxidation or reduction steps due to the Boc group’s compatibility with mild reaction conditions .

特性

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRSZPFMBQNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Protection of L-Serine with Boc and Benzyl Groups

The synthesis typically starts from L-serine, which undergoes sequential protection steps:

Step 1: Boc Protection of the Amino Group

L-serine is dissolved in an aqueous alkaline solution (e.g., 1 M NaOH or sodium carbonate/bicarbonate solution) to maintain pH around 10–12, which deprotonates the amino group and facilitates reaction with di-tert-butyl dicarbonate ((Boc)2O).

Step 2: O-Benzylation of the Hydroxyl Group

The Boc-protected serine is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere. Sodium hydride (NaH) is added at 0 °C to deprotonate the hydroxyl group, followed by dropwise addition of benzyl bromide to introduce the benzyl protecting group.

N-Methylation of the Amino Group

N-methylation is typically performed after Boc and benzyl protections to avoid side reactions:

- Common methods include reductive methylation using formaldehyde and a reducing agent or direct alkylation with methyl iodide under basic conditions.

- Specific protocols for N-methylation of Boc-O-benzyl-L-serine are less frequently detailed but follow standard amino acid methylation techniques.

Alternative Preparation via Thiocarbonate Intermediates

A patented method describes preparation of N-tert-butoxycarbonyl amino acids by reacting amino acid salts with O-tertiary-butyl S-phenyl thiocarbonate intermediates:

- Preparation of O-tertiary-butyl S-phenyl thiocarbonate involves reaction of benzenethiol with phosgene in the presence of amines (e.g., triethylamine).

- The thiocarbonate then reacts with the amino acid salt to yield the Boc-protected amino acid.

- This method can be adapted for serine derivatives and may offer advantages in selectivity and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | L-serine, (Boc)2O, NaOH or Na2CO3 solution | 0 °C to RT | 24 h | ~90-94 | pH 10-12, acidify to pH 2-3 for workup |

| O-Benzylation | Boc-L-serine, NaH, benzyl bromide, DMF | 0 °C to RT | 5 h | ~60-65 | Inert atmosphere, careful DMF removal |

| N-Methylation (typical) | Formaldehyde + reducing agent or methyl iodide/base | Variable | Variable | Variable | Per standard amino acid methylation |

| Thiocarbonate method (alt.) | O-tert-butyl S-phenyl thiocarbonate + amino acid salt | 35-85 °C | Several hours | Not specified | Requires phosgene handling |

Purification and Characterization

- Purification is commonly achieved by extraction, washing to neutrality, drying over anhydrous sodium sulfate, and crystallization using solvents such as sherwood oil or ethyl acetate.

- The final product is typically a white to off-white solid with melting point around 58–60 °C.

- Characterization includes ^1H NMR, showing characteristic signals for Boc tert-butyl protons (~1.44 ppm), benzyl methylene (~4.5 ppm), and aromatic protons (~7.2–7.4 ppm).

- Optical rotation and purity are confirmed by polarimetry and chromatographic methods.

Summary Table of Key Preparation Steps

| Compound Intermediate | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Boc-L-serine | L-serine + (Boc)2O, NaOH/Na2CO3, 0 °C to RT, 24 h | ~90-94 | pH control critical |

| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | Boc-L-serine + NaH + benzyl bromide, DMF, 0 °C to RT, 5 h | ~60-65 | Inert atmosphere, careful workup |

| O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | N-methylation via reductive methylation or alkylation | Variable | Requires optimization |

Research Findings and Practical Considerations

- The stepwise protection strategy ensures selective functionalization, minimizing side reactions.

- Use of sodium hydride and benzyl bromide requires careful handling due to reactivity and moisture sensitivity.

- The thiocarbonate method offers an alternative route but involves hazardous reagents like phosgene.

- Purification by repeated extraction and crystallization improves product purity and yield.

- The compound’s solubility in common organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO) facilitates downstream applications.

化学反応の分析

Types of Reactions

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

科学的研究の応用

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous serine derivatives are critical for its applications. Below is a detailed comparison:

Structural Comparison

Functional and Reactivity Differences

O-Benzyl vs. O-tert-butyl Protection: The O-benzyl group in the target compound is more labile under hydrogenolysis conditions (e.g., H₂/Pd-C) compared to the O-tert-butyl group in N-Acetyl-O-tert-butyl-L-serine, which requires stronger acids (e.g., TFA) for cleavage . Benzyl ethers enhance solubility in organic solvents, whereas tert-butyl ethers increase hydrophobicity .

N-Methylation Impact :

- The N-methyl group in this compound reduces hydrogen-bonding capacity and increases steric hindrance, limiting its use in certain peptide couplings compared to N-Boc-O-Benzyl-L-serine .

Comparison with Threonine Derivatives :

- N-(tert-Butoxycarbonyl)-N-methyl-L-threonine differs by a β-hydroxyl group (serine → threonine). This structural variation affects conformational flexibility and biological activity, making threonine derivatives more suitable for glycosylation studies .

Reactivity in Synthesis: The target compound’s O-benzyl group allows selective deprotection without disturbing the Boc group, enabling sequential functionalization.

生物活性

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine is a compound of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is an amino acid derivative characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves the coupling of N-Boc-L-serine with benzyl halides under specific reaction conditions. For example, a study demonstrated the effective formation of this compound through the use of HATU as a coupling reagent in the presence of DIPEA, yielding high purity and yield .

2. Biological Activity

2.1 Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly through its interaction with the Polo-like kinase 1 (Plk1) polo-box domain (PBD). This interaction is crucial as Plk1 is often overexpressed in various cancers, making it a target for therapeutic intervention. In vitro studies have shown that derivatives of this compound can inhibit Plk1-PBD binding, leading to reduced cell proliferation in cancer cell lines such as HeLa cells .

2.2 Transport Mechanisms

The compound's biological activity may also be linked to its ability to interact with L-type amino acid transporter 1 (LAT1), which facilitates the transport of essential amino acids across cell membranes, including the blood-brain barrier. LAT1 is known to be upregulated in many tumors, suggesting that compounds like this compound could be utilized for targeted delivery of drugs into cancer cells .

3. Case Studies

Case Study 1: Inhibition of Plk1-PBD

In a recent study, macrocyclic phosphopeptides derived from this compound were evaluated for their binding affinity to Plk1-PBD using enzyme-linked immunosorbent assays (ELISA). Results showed that these derivatives had IC50 values significantly lower than traditional inhibitors, indicating enhanced potency and selectivity against Plk1 compared to other isoforms .

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound as part of prodrug formulations aimed at improving drug delivery across the blood-brain barrier. The study highlighted how conjugation with this amino acid derivative increased the uptake of therapeutic agents in LAT1-expressing cells, thereby enhancing their efficacy against brain tumors .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Plk1-PBD Inhibition | Significant reduction in cancer cell growth | |

| LAT1 Transport | Enhanced delivery of prodrugs | |

| Cell Proliferation Assays | Decreased proliferation in HeLa cells |

Table 2: Synthesis Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| HATU | Coupling with N-Boc-L-serine | 85 |

| DIPEA | Base for amide bond formation | - |

| Benzyl Halide | Reaction at room temperature | - |

5. Conclusion

This compound represents a significant advancement in the development of targeted anticancer therapies and drug delivery systems. Its ability to inhibit critical pathways in cancer cell growth while enhancing drug transport mechanisms positions it as a valuable compound in ongoing research efforts aimed at improving therapeutic outcomes in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine?

- Methodology : The compound is typically synthesized via a multi-step protocol starting from serine derivatives. Initial steps involve protecting the amino group with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a benzyl (Bzl) moiety. For example, O-benzyl-L-serinol is first Boc-protected, followed by oxidation to the aldehyde intermediate using NaOCl in the presence of AcNH-TEMPO to preserve enantiomeric purity . Subsequent steps may involve reductive amination or coupling reactions to introduce the methyl group. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to confirm regioselective protection (e.g., benzyl and Boc group signals at δ 7.3–7.5 ppm and 1.4 ppm, respectively) and stereochemistry.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects racemization.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNO: 310.1654).

Cross-referencing with databases like EPA DSSTox ensures structural consistency .

Q. How should this compound be stored to maintain stability during peptide synthesis?

- Methodology : Store at +4°C in anhydrous conditions under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Pre-dissolve in dry DMF or DCM for immediate use in solid-phase peptide synthesis (SPPS). Avoid prolonged exposure to bases or nucleophiles to prevent deprotection .

Advanced Research Questions

Q. How can racemization be minimized during oxidation of N-protected serinol derivatives?

- Methodology : Use the NaOCl/TEMPO oxidation system, which selectively oxidizes primary alcohols to aldehydes without epimerization. Key parameters include:

- Catalyst loading : 2–5 mol% AcNH-TEMPO.

- pH control : Maintain a mildly acidic buffer (pH 6–7) to stabilize the aldehyde intermediate.

- Temperature : Conduct the reaction at 0–4°C to reduce side reactions.

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodology :

- Cross-validation : Compare H NMR chemical shifts and coupling constants with analogs (e.g., O-benzyl-N-Boc-L-threonine vs. serine derivatives) .

- X-ray crystallography : Resolve ambiguous NOE or ROESY signals by crystallizing the compound or its salts.

- Isotopic labeling : Use N or C-labeled precursors to assign overlapping signals in complex spectra .

Q. How can coupling efficiency be optimized in SPPS when using this Boc-protected serine derivative?

- Methodology :

- Activation : Employ coupling agents like HATU or PyBOP with DIEA in DMF to enhance reactivity.

- Solubility : Ensure complete dissolution in DCM:DMF (1:1) to prevent aggregation during resin loading.

- Deprotection : Use TFA (20% in DCM) for Boc removal, followed by neutralization with 5% DIEA to avoid β-elimination of the benzyl-protected hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。